Acecainide hydrochloride is derived from procainamide through metabolic processes in the liver, specifically via the action of the enzyme N-acetyltransferase. This compound is classified under antiarrhythmics and has been utilized in clinical settings since the mid-20th century, following the launch of procainamide in 1951 by Bristol-Myers Squibb .
The synthesis of acecainide hydrochloride occurs primarily through an acetylation reaction, where procainamide is converted into acecainide. The reaction involves the transfer of an acetyl group from acetyl-CoA to the amino group of procainamide, facilitated by the enzyme N-acetyltransferase.
The molecular formula for acecainide hydrochloride is , with a molar mass of approximately 277.368 g/mol. The structure includes:
The three-dimensional structure can be analyzed using computational chemistry methods to understand its interactions with biological targets.
Acecainide participates in several chemical reactions, primarily involving its metabolism and interactions within biological systems. The primary metabolic pathway includes:
Acecainide functions primarily as a potassium-channel blocker. It inhibits potassium channels responsible for repolarization during cardiac action potentials, thus prolonging phase 3 repolarization.
The physical and chemical properties of acecainide hydrochloride are essential for understanding its behavior in pharmaceutical formulations:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | |
Density | |
Melting Point | |
Boiling Point |
These properties influence its solubility, stability, and bioavailability.
Acecainide hydrochloride is primarily used in clinical settings for managing arrhythmias. Its applications include:
Despite its effectiveness, careful monitoring is necessary due to potential cardiac toxicity, especially in patients with renal impairment .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: